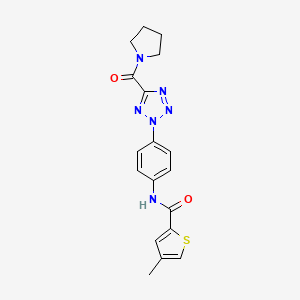

4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2S/c1-12-10-15(27-11-12)17(25)19-13-4-6-14(7-5-13)24-21-16(20-22-24)18(26)23-8-2-3-9-23/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASXCRDFFWZMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide, also known by its CAS number 1396682-37-3, is a compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 382.4 g/mol. Its structure features a thiophene ring, a tetrazole moiety, and a pyrrolidine carbonyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₆O₂S |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 1396682-37-3 |

Research indicates that compounds containing thiophene and tetrazole groups exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms through which this compound operates are still under investigation but may involve:

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Activity : The presence of the tetrazole group is known to enhance antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in vitro.

Anticancer Activity

A study focused on the antiproliferative effects of related compounds demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against several cancer cell lines. For instance:

- IC50 Values : Compounds with similar configurations showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer types .

Antimicrobial Activity

Research has indicated that derivatives with thiophene and tetrazole groups can inhibit bacterial growth effectively. Specific tests on gram-positive and gram-negative bacteria have shown promising results, suggesting that modifications to the core structure can enhance activity against resistant strains.

Case Study 1: Anticancer Efficacy

In a laboratory setting, this compound was tested against human liver carcinoma (HepG2) cells. The compound demonstrated significant antiproliferative activity with an IC50 value of approximately 5 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study, the compound was evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with two analogs:

- N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives ()

- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

Table 1: Structural and Functional Comparison

Key Findings

Structural Flexibility vs. Bioactivity: The target compound’s tetrazole-phenyl group provides distinct electronic properties compared to the pyridine () or thiadiazol () substituents. Tetrazoles are known to mimic carboxylates, enhancing metabolic stability . The pyrrolidine-1-carbonyl group in the target compound may offer better solubility than the 5-oxopyrrolidine in , which has a ketone group that could reduce bioavailability.

Synthetic Accessibility :

- Pd-catalyzed cross-coupling (as in ) is a common strategy for aryl-thiophene systems, suggesting scalability for the target compound .

- The tetrazole ring in the target compound might require specialized conditions (e.g., cyclization with NaN3), contrasting with the straightforward amide couplings in .

Biological Performance: While demonstrates explicit antibacterial efficacy for pyridinyl-thiophene carboxamides, the tetrazole analog’s activity remains speculative. However, tetrazole-thiophene hybrids are documented in kinase inhibitors (e.g., JAK2/STAT3 pathways) .

Q & A

Basic: What are the common synthetic routes for preparing 4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrazole ring via cyclization using sodium azide or similar reagents under controlled temperatures (60–80°C) .

- Step 2 : Coupling the tetrazole intermediate with a pyrrolidine-carbonyl group via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous DMF .

- Step 3 : Thiophene-2-carboxamide introduction through nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

- Characterization : TLC for reaction monitoring and NMR/IR for structural confirmation .

Advanced: How can researchers optimize multi-step synthesis to mitigate low yields in the final coupling step?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Pre-activation : Use of pre-functionalized intermediates (e.g., Boc-protected amines) to streamline coupling efficiency .

- Solvent Optimization : Switching from DMF to THF or DCM to reduce polarity and minimize side products .

- Catalytic Systems : Employing microwave-assisted synthesis to enhance reaction rates and selectivity .

- In Situ Monitoring : Real-time HPLC-MS to identify and isolate intermediates before degradation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm for thiophene and tetrazole rings) and carbonyl groups (δ 165–175 ppm) .

- IR Spectroscopy : Confirms amide (1650–1700 cm⁻¹) and tetrazole (1250–1350 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 452.1) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Dynamic Effects : Assess for tautomerism in the tetrazole ring (2H vs. 1H tautomers) using variable-temperature NMR .

- Impurity Profiling : Compare experimental spectra with computational predictions (DFT-based NMR simulations) .

- Decoupling Experiments : Use 2D-COSY or HSQC to assign overlapping signals, particularly in aromatic regions .

Basic: What structural features influence its bioactivity?

- Thiophene Ring : Enhances π-π stacking with enzyme active sites (e.g., kinase targets) .

- Tetrazole Moiety : Mimics carboxylate groups, improving solubility and target binding via hydrogen bonding .

- Pyrrolidine-Carbonyl : Modulates lipophilicity and membrane permeability .

Advanced: How can structural modifications improve bioactivity while retaining core pharmacophores?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance metabolic stability .

- Heterocycle Replacement : Replace tetrazole with 1,3,4-thiadiazole to evaluate altered binding kinetics .

- Prodrug Strategies : Conjugate with esterase-sensitive groups (e.g., acetyloxymethyl) to improve oral bioavailability .

Basic: What in vitro assays are suitable for evaluating its biological activity?

- Kinase Inhibition : Use TR-FRET assays with recombinant kinases (e.g., EGFR or VEGFR2) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How to address discrepancies between in vitro bioactivity and computational predictions?

- Target Validation : Perform SPR (surface plasmon resonance) to confirm binding affinities .

- Conformational Analysis : MD simulations to assess protein-ligand dynamics under physiological conditions .

- Off-Target Screening : Use proteome-wide microarrays to identify unintended interactions .

Advanced: What strategies enhance the pharmacokinetic profile of this compound?

- Prodrug Design : Incorporate phosphonate groups to increase aqueous solubility .

- Nanocarrier Systems : Encapsulate in PEGylated liposomes for sustained release .

- CYP Inhibition Studies : Evaluate metabolic stability using human liver microsomes to guide dosing .

Advanced: How can computational methods accelerate reaction design for novel derivatives?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) to predict feasible synthetic routes .

- Machine Learning : Train models on existing reaction databases to prioritize high-yield conditions .

- Transition State Analysis : Identify rate-limiting steps and optimize catalysts (e.g., Pd vs. Ni) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.